alpha-Peltoboykinolic acid

Description

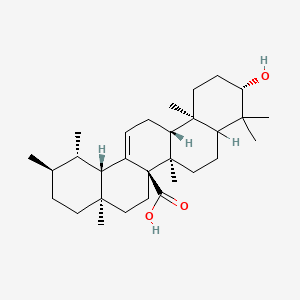

Structure

3D Structure

Properties

CAS No. |

24778-49-2 |

|---|---|

Molecular Formula |

C30H48O3 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(1S,2R,4aR,6aR,6aR,6bR,10S,12aR,14bS)-10-hydroxy-1,2,4a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-18-10-13-27(5)16-17-30(25(32)33)20(24(27)19(18)2)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21?,22-,23+,24-,27-,28+,29-,30-/m1/s1 |

InChI Key |

RXVRYAUOTRSYDU-RKQWDYETSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]2[C@H]1C)C(=O)O)C |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C(=O)O)C |

Synonyms |

3-hydroxyurs-12-en-27-oic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

The primary documented natural source of alpha-peltoboykinolic acid is the rhizome of Peltoboykinia tellimoides. The isolation process from the plant material typically involves initial extraction with organic solvents, followed by a sequence of chromatographic steps to achieve purification. These methods exploit the differences in polarity and affinity of the target compound compared to other constituents in the extract.

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a foundational technique for the initial fractionation of the crude plant extract. researchgate.netmdpi.com Silica gel's polar nature allows for the separation of compounds based on their polarity. In the context of isolating triterpenoid (B12794562) acids like alpha-peltoboykinolic acid, a non-polar solvent system is initially used to elute less polar compounds, followed by a gradual increase in solvent polarity to elute the more polar compounds, including the target acid.

The process generally involves packing a glass column with a slurry of silica gel in a non-polar solvent. The concentrated plant extract is then loaded onto the top of the column. Elution is performed with a gradient of solvents, often starting with hexane (B92381) or chloroform (B151607) and gradually introducing more polar solvents like ethyl acetate (B1210297) or methanol (B129727). The fractions are collected sequentially and analyzed to determine the presence of the desired compound.

Table 1: Illustrative Column Chromatography Parameters for Triterpenoid Acid Separation

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1 v/v) |

| Sample Loading | Crude extract adsorbed onto a small amount of silica gel |

| Fraction Volume | 20 mL |

| Monitoring | Thin-Layer Chromatography (TLC) |

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for preliminary separation. researchgate.net It is a rapid and cost-effective method to analyze the composition of the collected fractions. By spotting the fractions on a TLC plate (typically silica gel on a solid backing) and developing it in an appropriate solvent system, the separation of compounds can be visualized.

For triterpenoid acids, a common mobile phase for TLC is a mixture of a non-polar solvent, a slightly more polar solvent, and a small amount of acid (e.g., hexane:ethyl acetate:acetic acid). The acid is included to suppress the ionization of the carboxylic acid group, leading to less streaking and better-defined spots. After development, the spots can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent, such as a ceric sulfate (B86663) or phosphomolybdic acid solution, followed by heating. Fractions containing the compound of interest, as identified by its retention factor (Rf) value compared to a standard (if available), are then pooled for further purification.

Table 2: Typical TLC System for Monitoring Triterpenoid Acids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |

| Visualization | UV light (254 nm) and/or staining with 10% phosphomolybdic acid in ethanol (B145695) followed by heating |

| Rf Value (Hypothetical) | ~0.45 |

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of alpha-peltoboykinolic acid. Both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being more common for the separation of moderately polar compounds like triterpenoid acids.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For acidic compounds, the mobile phase is often acidified (e.g., with formic acid or acetic acid) to ensure the compound is in its protonated form, leading to better peak shape and retention. The eluting compounds are detected using a suitable detector, such as a UV detector or an evaporative light scattering detector (ELSD).

Table 3: Representative Reversed-Phase HPLC Conditions for Triterpenoid Acid Purification

| Parameter | Description |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Methanol:Water (90:10 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Besides the conventional methods, other advanced preparative chromatographic techniques can be applied for the efficient isolation of triterpenoid acids. Techniques such as pH-zone-refining countercurrent chromatography have been shown to be effective for the separation of structurally similar triterpenic acids like oleanolic and ursolic acids. This method utilizes a biphasic solvent system and pH gradients to achieve high purity separation. While not specifically documented for alpha-peltoboykinolic acid, its applicability for closely related compounds suggests its potential utility.

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. mdpi.comresearchgate.net The structure of alpha-Peltoboykinolic acid, identified as urs-12-ene-3β-ol-27-oic acid, contains a single carbon-carbon double bond (C=C) at the 12-position within its pentacyclic triterpenoid (B12794562) skeleton. researchgate.netnii.ac.jpresearchgate.net This isolated double bond acts as a chromophore.

Generally, non-conjugated alkenes exhibit an intense absorption (a π to π* transition) in the far UV region, typically below 200 nm. researchgate.net Consequently, the UV-Vis spectrum of alpha-Peltoboykinolic acid is expected to show a maximum absorption (λmax) at a wavelength below the standard 200-800 nm range of many UV-Vis spectrophotometers, making detection of this isolated chromophore challenging without specialized equipment. researchgate.net The absence of extended conjugated systems, such as conjugated dienes or aromatic rings, means that it does not absorb light in the longer wavelength UV or visible regions of the spectrum. mdpi.com

Chiroptical Properties and Stereochemical Assignments

Chiroptical techniques are essential for studying chiral molecules like alpha-Peltoboykinolic acid, as they provide information about the three-dimensional arrangement of atoms. rudolphresearch.comnih.gov These methods include the measurement of optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD).

Optical Rotation is the rotation of the plane of plane-polarized light by a chiral substance. anton-paar.com It is a fundamental property used to characterize enantiomers, which rotate light to an equal extent but in opposite directions. rudolphresearch.comlibretexts.org The specific rotation is a standardized measure of this property. For alpha-Peltoboykinolic acid, a specific rotation value of [α]¹⁷D +121° has been reported. nii.ac.jp This dextrorotatory value is a key physical constant for the compound under the specified conditions (17°C, using the sodium D-line at 589 nm). rudolphresearch.comlibretexts.org Its isomer, beta-peltoboykinolic acid (olean-12-ene-3β-ol-27-oic acid), has a reported specific rotation of [α]²⁴D +114°. nii.ac.jp

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are related techniques that measure the variation of optical rotation with wavelength and the differential absorption of left- and right-circularly polarized light, respectively. nih.govwikipedia.org These methods are particularly sensitive to the stereochemistry of a molecule and are powerful tools for assigning absolute configurations. nih.govwikipedia.org ORD curves plot specific rotation against wavelength, while CD spectra plot molar ellipticity against wavelength. nii.ac.jp The combination of these effects near an absorption band gives rise to a phenomenon known as the Cotton effect, which provides detailed structural information. nih.gov While specific ORD and CD spectra for alpha-Peltoboykinolic acid are not detailed in readily available literature, these techniques would be invaluable for confirming its stereochemical structure and distinguishing it from its isomers. researchgate.netpdx.edu

| Compound | Structure Type | Specific Rotation ([α]D) | Reference |

|---|---|---|---|

| alpha-Peltoboykinolic acid | urs-12-ene-3β-ol-27-oic acid | +121° (at 17°C) | nii.ac.jp |

| beta-Peltoboykinolic acid | olean-12-ene-3β-ol-27-oic acid | +114° (at 24°C) | nii.ac.jp |

Purity Assessment and Quantitative Analytical Methods

Ensuring the purity of a chemical compound and accurately measuring its concentration in various samples are critical aspects of chemical analysis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these purposes.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, identification, and quantification of components in a mixture. nih.gov For compounds like alpha-Peltoboykinolic acid, which lack a strong chromophore for UV detection at higher wavelengths, alternative detectors or derivatization may be necessary. hplc.eu

A reported HPLC method for the determination of its isomer, beta-peltoboykinolic acid , utilized a C18 reversed-phase column with a mobile phase of methanol (B129727) and water, coupled with UV detection at a lower wavelength (245 nm). researchgate.net Given the structural similarity, a comparable HPLC-UV method could be adapted for alpha-Peltoboykinolic acid.

For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with an Evaporative Light-Scattering Detector (ELSD) or a Mass Spectrometer (MS) is highly effective.

HPLC-ELSD : This technique is suitable for detecting non-volatile analytes regardless of their optical properties. rsc.org It works by nebulizing the column eluent, evaporating the solvent, and measuring the light scattered by the remaining solid particles of the analyte. It is a valuable tool for quantifying compounds like triterpenoids that have poor UV absorption.

HPLC-MS/MS : This is a powerful and highly sensitive technique for quantitative analysis. nih.gov It combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. mdpi.com For quantification, the instrument is typically operated in selected reaction monitoring (SRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. mdpi.comresearchgate.net This process provides excellent specificity and allows for very low limits of detection and quantification, making it ideal for measuring trace amounts of alpha-Peltoboykinolic acid in biological or plant extracts. researchgate.netchembk.com

| Technique | Principle | Applicability to alpha-Peltoboykinolic acid | Reference |

|---|---|---|---|

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Applicable at low wavelengths (~210 nm) due to the isolated C=C bond. A method for the beta isomer uses 245 nm. | nih.govresearchgate.net |

| HPLC-ELSD | Separation followed by detection of light scattered by non-volatile analyte particles after solvent evaporation. | Well-suited for quantification as it does not require a chromophore. | rsc.org |

| HPLC-MS/MS | Separation coupled with highly selective and sensitive mass-based detection (e.g., SRM). | The gold standard for trace quantification in complex matrices due to high specificity and sensitivity. | nih.govmdpi.comresearchgate.net |

When alpha-Peltoboykinolic acid is isolated from natural sources, such as the rhizomes of Peltoboykinia tellimoides or other plants, it is important to assess the purity of the resulting extract, not just for organic impurities but also for inorganic contaminants. nii.ac.jpresearchgate.netcabidigitallibrary.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the premier technique for determining the presence of trace and ultra-trace elements. raco.cat It uses a high-temperature plasma to ionize the sample, and then a mass spectrometer separates and detects the ions. mdpi.com ICP-MS is characterized by its extremely low detection limits, often in the parts-per-trillion (ppt) range, and its ability to measure multiple elements simultaneously. mdpi.com

In the context of alpha-Peltoboykinolic acid extracts, ICP-MS would be employed to quantify the levels of potentially toxic heavy metals (e.g., lead, cadmium, arsenic, mercury) as well as essential mineral nutrients. researchgate.net This analysis is a critical quality control step for any botanical preparation to ensure its safety and purity. mdpi.com The technique is robust but can be affected by high concentrations of dissolved solids, which may require sample dilution. researchgate.net

Biosynthesis and Metabolic Pathways

General Triterpenoid (B12794562) Biosynthesis Pathways (e.g., Mevalonate (B85504) and Methylerythritol Phosphate pathways)

Triterpenoids are synthesized via the isoprenoid pathway, which is one of the most diverse metabolic routes in nature. nih.gov In plants, two primary pathways are responsible for producing the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govfrontiersin.org

The Mevalonate (MVA) pathway is primarily located in the cytosol and endoplasmic reticulum. nih.govscielo.br It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br This is then converted to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. nih.govfrontiersin.org The MVA pathway is generally responsible for synthesizing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. frontiersin.orgrsc.orgplos.org

The Methylerythritol 4-phosphate (MEP) pathway occurs in the plastids. nih.govrsc.org It uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates, which are converted to 1-deoxy-D-xylulose 5-phosphate (DXP) by DXP synthase (DXS). nih.gov This pathway typically supplies the precursors for the synthesis of monoterpenes (C10), diterpenes (C20), carotenoids, and chlorophylls. rsc.orgplos.org

While these pathways are spatially separate, there is evidence of "crosstalk" between them, allowing for the exchange of common precursors like IPP. plos.org For the biosynthesis of triterpenoids like alpha-peltoboykinolic acid, the MVA pathway is the principal source of IPP and DMAPP. nih.govfrontiersin.org These C5 units are sequentially condensed to form farnesyl diphosphate (FPP; C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to create the linear C30 precursor, squalene. nih.govfrontiersin.org Squalene is subsequently oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene, a critical branch-point intermediate that serves as the direct precursor for the cyclization into various triterpene skeletons. nih.govfrontiersin.orgnih.gov

| Pathway | Location | Key Precursors | Key Enzymes | Primary Products |

| Mevalonate (MVA) | Cytosol / ER | Acetyl-CoA | HMG-CoA reductase (HMGR) | Sesquiterpenes, Triterpenes , Sterols |

| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, G3P | DXP synthase (DXS) | Monoterpenes, Diterpenes, Carotenoids |

Specific Enzymatic Steps in Ursane-Type Triterpene Acid Formation

The formation of the characteristic ursane (B1242777) skeleton of alpha-peltoboykinolic acid begins with the cyclization of 2,3-oxidosqualene (B107256). This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govfrontiersin.org Specifically for the ursane scaffold, the enzyme is an alpha-amyrin (B196046) synthase (α-AS). nih.govnih.gov This enzyme directs the complex cascade of ring closures and rearrangements of the linear squalene epoxide to form the pentacyclic α-amyrin structure. nih.govnih.gov Research indicates that some plants possess mixed amyrin synthases (mix-AS) that can produce both α-amyrin and its isomer, β-amyrin, which is the precursor to oleanane-type triterpenoids. researchgate.netmdpi.com

Once the α-amyrin backbone is formed, it undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450-dependent monooxygenases (CYP450s). researchgate.netfrontiersin.org These enzymes are responsible for the immense structural diversity seen in triterpenoids by introducing hydroxyl, carbonyl, or carboxyl groups at specific positions on the triterpene scaffold. researchgate.netfrontiersin.org

Alpha-peltoboykinolic acid is chemically known as 3β-hydroxyurs-12-en-27-oic acid. Its biosynthesis from α-amyrin would involve the following key steps:

Cyclization: 2,3-oxidosqualene is cyclized by alpha-amyrin synthase to form α-amyrin. nih.gov

Oxidation: A specific CYP450 enzyme catalyzes the oxidation of the methyl group at the C-27 position of the α-amyrin skeleton to a carboxylic acid group. This multi-step oxidation likely proceeds through hydroxyl and aldehyde intermediates. The CYP716 family of enzymes is frequently implicated in the oxidation of triterpene scaffolds at various carbon positions. researchgate.netbiorxiv.org

The 3β-hydroxyl group characteristic of α-amyrin is retained in the final structure of alpha-peltoboykinolic acid.

Precursor Incorporation Studies (e.g., branched-chain amino acid precursors)

The core carbon skeleton of triterpenoids is derived from acetyl-CoA via the MVA pathway. However, the metabolism of other compounds, such as amino acids, can feed into this central pathway. Branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—are essential amino acids that plants can synthesize de novo. researchgate.net Their catabolism can produce acetyl-CoA or its precursors, thereby contributing to the pool available for isoprenoid biosynthesis.

For instance, the breakdown of leucine directly yields acetyl-CoA and acetoacetate, which can be converted to acetyl-CoA. Valine and isoleucine degradation pathways also generate intermediates like succinyl-CoA and propionyl-CoA, which can eventually be converted into acetyl-CoA. While direct incorporation studies specifically tracing the carbon atoms from BCAAs to alpha-peltoboykinolic acid are not extensively documented in the available literature, it is biochemically plausible that BCAA catabolism contributes to the precursor supply for triterpenoid synthesis in plants under specific physiological conditions. This represents an intersection of primary and secondary metabolic pathways.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of alpha-peltoboykinolic acid is a tightly regulated process controlled at the genetic and molecular levels. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of regulatory proteins and signaling molecules.

Key Genes in the Pathway:

MVA Pathway Genes: Genes encoding enzymes like Acetoacetyl-CoA thiolase (AACT), HMG-CoA synthase (HMGS), and the rate-limiting HMG-CoA reductase (HMGR) are critical for precursor supply. scielo.brmdpi.com

Downstream Genes: Genes for squalene synthase (SQS), squalene epoxidase (SQE), alpha-amyrin synthase (α-AS), and various cytochrome P450s (CYP450s) are essential for forming the final product. mdpi.comfrontiersin.org

Regulatory Factors: The transcription of these biosynthetic genes is often coordinated by specific transcription factors (TFs). Several families of TFs have been shown to regulate triterpenoid synthesis, including:

bHLH (basic helix-loop-helix): TSAR1 and TSAR2 in Medicago truncatula have been shown to activate genes in the triterpenoid saponin (B1150181) pathway, including HMGR. scielo.brnih.govfrontiersin.org

MYB: These TFs have been implicated in the regulation of triterpene synthesis in various plants. scielo.brscielo.br

WRKY: This family of TFs can also modulate the expression of pathway genes. scielo.brscielo.br

Furthermore, the biosynthesis is responsive to various internal and external stimuli. Plant signaling molecules such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and nitric oxide (NO) can induce the expression of triterpenoid biosynthetic genes, often as part of a plant's defense response. biorxiv.orgmdpi.comresearchgate.net

Comparative Biosynthesis with Related Triterpenoids (e.g., Beta-Peltoboykinolic Acid)

A comparative look at the biosynthesis of alpha-peltoboykinolic acid and its isomer, beta-peltoboykinolic acid, highlights a key divergence point in triterpenoid synthesis.

Alpha-Peltoboykinolic Acid: This is an ursane-type triterpenoid. Its biosynthesis proceeds through the cyclization of 2,3-oxidosqualene to α-amyrin by α-amyrin synthase. nih.govmdpi.com The ursane skeleton is characterized by a methyl group at position C-19 of the E-ring. nih.gov

Beta-Peltoboykinolic Acid: This is an oleanane-type triterpenoid. Its biosynthesis involves the cyclization of 2,3-oxidosqualene to β-amyrin by a different enzyme, β-amyrin synthase (β-AS). nih.govnih.gov The oleanane (B1240867) skeleton differs from the ursane type by having the corresponding methyl group at position C-20. nih.gov

This initial cyclization step, catalyzed by two distinct but evolutionarily related OSC enzymes, dictates the fundamental carbon framework of the final molecule. Following the formation of either the α-amyrin or β-amyrin scaffold, the subsequent tailoring reactions—specifically the oxidation of the C-27 methyl group to a carboxylic acid—are analogous for both isomers, likely carried out by similar CYP450 enzymes. The co-occurrence of both ursane and oleanane derivatives in the same plant, such as in Astilbe species, suggests the presence and activity of both α-AS and β-AS enzyme systems. preprints.org

| Feature | alpha-Peltoboykinolic Acid | beta-Peltoboykinolic Acid |

| Triterpene Type | Ursane | Oleanane |

| Key Precursor Skeleton | α-Amyrin | β-Amyrin |

| Key Cyclase Enzyme | Alpha-amyrin synthase (α-AS) | Beta-amyrin synthase (β-AS) |

| Structural Difference | Methyl group at C-19 | Methyl group at C-20 |

| Final Modification | Oxidation at C-27 to -COOH | Oxidation at C-27 to -COOH |

Chemical Synthesis and Derivatization

Total Synthesis Approaches for Complex Triterpenoids

The total synthesis of complex pentacyclic triterpenoids like alpha-Peltoboykinolic acid represents a significant undertaking in organic chemistry. While a specific total synthesis for alpha-Peltoboykinolic acid is not widely documented in the literature, the general strategies employed for other intricate natural products provide a roadmap for how such a synthesis might be approached.

The construction of these molecules often involves highly convergent strategies, where different complex fragments of the molecule are synthesized independently and then coupled together late in the synthesis. organic-chemistry.org For instance, the synthesis of phorboxazole A, another complex natural product, utilized a convergent design to bring together key structural components. organic-chemistry.org

Another powerful strategy is the use of intramolecular cascade reactions. In the enantioselective total synthesis of hirsutellone B, an intramolecular epoxide opening followed by a Diels-Alder reaction was induced by a Lewis acid to rapidly construct the fiveable.mefiveable.mersc.org-tricyclic core of the molecule as a single diastereoisomer. nih.gov Such cascade reactions are highly efficient, forming multiple bonds and stereocenters in a single step from a carefully designed linear precursor. The synthesis of hirsutellone B began with the chiral pool starting material (R)-(+)-citronellal to establish initial stereochemistry. nih.gov These methodologies highlight the level of strategic planning required to assemble numerous stereocenters and fused ring systems inherent to complex triterpenoids.

Semi-synthetic Modifications and Analog Preparation

Semi-synthesis, starting from the natural product itself or a closely related precursor, is a more common approach to explore the biological activities of complex molecules like alpha-Peltoboykinolic acid. These modifications typically target the reactive functional groups on the triterpenoid (B12794562) scaffold: the C3-hydroxyl group, the C27-carboxylic acid, and the C12-C13 double bond.

The hydroxyl and carboxylic acid groups of alpha-Peltoboykinolic acid are prime candidates for derivatization through esterification and etherification. These reactions are often employed to enhance properties such as solubility, cell permeability, and metabolic stability.

Esterification of the carboxylic acid can be achieved through several standard methods:

Fischer Esterification: Reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk

Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt, followed by an SN2 reaction with a primary alkyl halide. openstax.org

Carbodiimide Coupling: Using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation with an alcohol under mild, non-acidic conditions. orgsyn.org

The C3-hydroxyl group can also be esterified, typically using an acid chloride or acid anhydride (B1165640) in the presence of a base. byjus.com Etherification of the C3-hydroxyl group can be accomplished, for example, by deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

| Functional Group Target | Reaction Type | Common Reagents | Resulting Derivative |

| C27-Carboxylic Acid | Fischer Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ | Methyl-peltoboykinolate |

| C27-Carboxylic Acid | DCC/DMAP Coupling | Benzyl alcohol, DCC, DMAP | Benzyl-peltoboykinolate |

| C3-Hydroxyl Group | Acylation | Acetic anhydride, Pyridine | 3-O-Acetyl-alpha-peltoboykinolic acid |

| C3-Hydroxyl Group | Etherification | Sodium hydride (NaH), Methyl iodide (CH₃I) | 3-O-Methyl-alpha-peltoboykinolic acid |

Table 1: Representative Esterification and Etherification Reactions for alpha-Peltoboykinolic Acid.

Oxidation and reduction reactions offer further avenues for structural modification, primarily at the C3-hydroxyl and C27-carboxylic acid positions.

Oxidation: The secondary alcohol at the C3 position can be selectively oxidized to a ketone, yielding a 3-oxo derivative. This transformation is commonly achieved using a variety of modern oxidizing agents that operate under mild conditions, thus preserving other sensitive functional groups. asccollegekolhar.in

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions. asccollegekolhar.in

2-Iodoxybenzoic acid (IBX): Another hypervalent iodine reagent effective for the oxidation of alcohols. asccollegekolhar.in

Chromium(VI) reagents: Such as pyridinium (B92312) chlorochromate (PCC), are classic reagents for this purpose, though modern, less toxic alternatives are often preferred. ucr.edu

Reduction: The C27-carboxylic acid can be reduced to a primary alcohol. This requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reagents like Diisobutylaluminium hydride (DIBAL-H) can selectively reduce esters to aldehydes at low temperatures. asccollegekolhar.in

| Reaction Type | Functional Group Target | Reagent | Expected Product |

| Oxidation | C3-Hydroxyl Group | Dess-Martin Periodinane (DMP) | 3-Oxo-peltoboykinolic acid |

| Oxidation | C3-Hydroxyl Group | 2-Iodoxybenzoic acid (IBX) | 3-Oxo-peltoboykinolic acid |

| Reduction | C27-Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | A diol (alcohol at C3 and C27) |

Table 2: Common Oxidation and Reduction Reactions on the alpha-Peltoboykinolic Acid Scaffold.

The goal of structural diversification is to generate a library of related compounds (analogs) to perform structure-activity relationship (SAR) studies. This involves combining the reactions mentioned above and exploring others. For example, the C12-C13 double bond could be a handle for reactions such as epoxidation, dihydroxylation, or hydrogenation.

The synthesis of glycoside derivatives of triterpenoids like lupeol (B1675499) and betulinic acid has been shown to significantly enhance their cytotoxic activity against cancer cell lines. researchgate.net A similar strategy could be applied to alpha-Peltoboykinolic acid, attaching various sugar moieties to the C3-hydroxyl group to improve its pharmacological profile. Furthermore, advanced techniques like combinatorial biosynthesis, which uses engineered enzymatic pathways, can create novel triterpenoid structures that are not accessible through traditional chemistry. researchgate.net

Synthetic Methodologies for Related Alpha-Hydroxy/Keto Acids as Analogical Reference

While semi-synthesis is practical, constructing the alpha-hydroxy acid moiety from simpler building blocks is a fundamental challenge in organic chemistry. Established methods for preparing alpha-amino acids can be adapted and serve as an analogical reference for the synthesis of alpha-hydroxy acids.

Strecker Synthesis: The classic Strecker synthesis produces alpha-amino acids from an aldehyde (or ketone), ammonia, and cyanide, followed by hydrolysis. fiveable.me The reaction proceeds through an alpha-amino nitrile intermediate. masterorganicchemistry.com A variation of this method can be used to produce alpha-hydroxy acids. In the absence of ammonia, an aldehyde or ketone reacts with a cyanide source (e.g., KCN or TMS-CN) to form a cyanohydrin. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired alpha-hydroxy acid. rsc.orgmasterorganicchemistry.comacs.org This represents a direct and cost-effective method for preparing the core functional group of alpha-Peltoboykinolic acid from a corresponding ketone precursor. acs.org

Amidomalonate Synthesis: The amidomalonate synthesis is a robust method for preparing a wide range of alpha-amino acids. openstax.org It involves the alkylation of diethyl acetamidomalonate. A base is used to deprotonate the alpha-carbon, creating a nucleophile that reacts with an alkyl halide. libretexts.orglibretexts.org The resulting product is then subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the final alpha-amino acid. fiveable.me While this method directly produces alpha-amino acids, its core principle of building an alpha-substituted carboxylic acid via alkylation of a malonic ester derivative is a foundational concept in organic synthesis that is conceptually relevant.

Stereoselective Synthesis Considerations

The biological activity of complex chiral molecules is highly dependent on their stereochemistry. alpha-Peltoboykinolic acid has multiple stereocenters, and therefore, any synthetic approach must carefully control the three-dimensional arrangement of atoms. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a target molecule. ethz.ch

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce the initial stereocenters. ethz.ch The synthesis of hirsutellone B, for example, started from (R)-(+)-citronellal. nih.gov

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct a subsequent chemical transformation, after which the auxiliary is removed. ethz.chsemanticscholar.org This method allows for the creation of new stereocenters with a defined configuration relative to the auxiliary.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This is a highly efficient and widely used method. semanticscholar.org For example, a protocol for the stereoselective addition of C-radicals to a chiral glyoxylate-derived imine was developed using photoredox catalysis to synthesize unnatural alpha-amino acids. rsc.org Similarly, the stereoselective synthesis of α-amino-C-phosphinic acids has been a subject of intense research due to the critical role of stereochemistry in their biological function. nih.gov

These considerations are paramount in any de novo synthesis of alpha-Peltoboykinolic acid or its analogs to ensure the production of the biologically relevant stereoisomer.

Biological Activities and Molecular Mechanisms Preclinical and in Vitro Studies

Anti-inflammatory and Immunomodulatory Potentials

Detailed studies focusing on the anti-inflammatory and immunomodulatory effects of alpha-Peltoboykinolic acid are not prominently featured in available research.

Modulation of Cytokine Production and Signaling Pathways

There is no specific information available detailing the effects of alpha-Peltoboykinolic acid on the production of cytokines or its interaction with key inflammatory signaling pathways such as NF-κB or MAPK.

Investigation of Anticomplementary Activity (e.g., classical pathway)

Research specifically investigating the anticomplementary activity of alpha-Peltoboykinolic acid against the classical or alternative complement pathways has not been identified.

Antioxidant and Free Radical Scavenging Capabilities

The potential antioxidant and free-radical scavenging properties of alpha-Peltoboykinolic acid have not been specifically quantified in published studies.

In Vitro Assays (e.g., DPPH photometric assay, reducing power assay)

There are no available results from in vitro antioxidant assays, such as the DPPH radical scavenging assay or ferric reducing power assays, for alpha-Peltoboykinolic acid.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

The specific mechanisms by which alpha-Peltoboykinolic acid might scavenge reactive oxygen species have not been elucidated.

Cytotoxicity and Anticancer Research in Cell Line Models (In Vitro Oncology)

While alcoholic extracts of plants containing alpha-Peltoboykinolic acid have shown anticancer activity, the cytotoxic effects of the isolated compound against specific cancer cell lines have not been reported. herbalrejoice.com Therefore, no data on its in vitro oncological potential is available.

Inhibition of Cell Proliferation and Viability (e.g., MTT assay)

β-Peltoboykinolic acid, a naturally occurring triterpenoid (B12794562), has been identified as a cytotoxic agent in several preclinical studies. Its ability to inhibit the growth and viability of cancer cells has been evaluated using various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cellular metabolic activity, is a standard technique for measuring cytotoxicity. researchgate.net

In one study, β-peltoboykinolic acid was isolated from Chrysosplenium grayanum and demonstrated cytotoxic effects against different human cancer cell lines. researchgate.net Another investigation evaluated a series of Olean-12-en-27-oic acid derivatives, including β-peltoboykinolic acid, for their cytotoxic activity against K562 (human myelogenous leukemia) and HL-60 (human promyelocytic leukemia) cell lines. neurotransmitter.net This group of compounds exhibited considerable cytotoxicity, with IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—ranging from 12.2 to 28.7 µM. neurotransmitter.net

| Compound Class | Cell Lines | Reported IC₅₀ Range (µM) | Assay |

|---|---|---|---|

| Olean-12-en-27-oic acid derivatives (including β-Peltoboykinolic acid) | K562, HL-60 | 12.2 - 28.7 | Not specified, cytotoxicity evaluation |

Induction of Apoptosis and Autophagy Pathways

Triterpenoids as a class are widely recognized for their capacity to trigger programmed cell death, or apoptosis, in cancer cells, which is a key mechanism for their anti-cancer properties. ontosight.ai β-Peltoboykinolic acid is specifically noted for its potential to induce apoptosis in cancer cells. chembk.com This activity is believed to be a primary contributor to its observed cytotoxicity.

The molecular interactions underlying this process involve the regulation of key proteins in the apoptotic cascade. Databases tracking phytochemicals and their biological targets suggest that β-peltoboykinolic acid may interact with proteins central to the apoptotic machinery, such as BCL2-antagonist/killer 1 (BAK1) and caspase 9 (CASP9). genome.jp Caspase activation is a hallmark of apoptosis, leading to the systematic dismantling of the cell. While the compound is linked to the induction of apoptosis, detailed mechanistic studies elucidating its specific effects on intrinsic or extrinsic apoptotic pathways, such as the modulation of Bcl-2 family proteins or specific caspase cleavage, are not extensively documented in the available literature. Furthermore, there is currently no available research investigating the role of β-peltoboykinolic acid in autophagy pathways.

Cell Cycle Arrest Mechanisms

Beyond inducing apoptosis, another common anti-proliferative mechanism of triterpenoids involves halting the cell division cycle. ontosight.ai By arresting cells at specific checkpoints (e.g., G0/G1, G2/M), these compounds can prevent cancer cells from replicating their DNA and undergoing mitosis, thereby inhibiting tumor growth. For instance, related oleanane-type triterpenoids have been shown to inhibit the proliferation of non-small cell lung cancer cells by inducing cell-cycle arrest at the G0/G1 phase through the downregulation of key regulatory proteins like cyclin D1 and cyclin E. researchgate.net

While it is a plausible mechanism for β-peltoboykinolic acid, specific studies detailing its direct effects on cell cycle progression, including its impact on cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, have not been reported. Therefore, the precise mechanisms by which β-peltoboykinolic acid may mediate cell cycle arrest remain to be elucidated.

Investigations into Epithelial-to-Mesenchymal Transition (EMT) Inhibition (e.g., TGF-β1 induced EMT via Smad pathway in A549 cells)

β-Peltoboykinolic acid has been investigated for its ability to interfere with the epithelial-to-mesenchymal transition (EMT), a cellular process implicated in fibrosis and cancer metastasis. In a key study using A549 human lung alveolar epithelial cells, the compound was shown to effectively attenuate EMT induced by Transforming Growth Factor-beta 1 (TGF-β1). researchgate.net

The mechanism behind this inhibition involves the interruption of the canonical Smad signaling pathway. researchgate.net TGF-β1 typically activates this pathway, leading to increased expression of mesenchymal markers and decreased expression of epithelial markers. Treatment with β-peltoboykinolic acid was found to inhibit the TGF-β1-stimulated phosphorylation of Smad2 and reduce the expression of the downstream transcription factor Snail. researchgate.net This, in turn, suppressed the changes in cellular markers associated with EMT, demonstrating its potential as an anti-EMT agent. researchgate.net

| Condition | Target Protein | Effect of β-Peltoboykinolic Acid | Pathway |

|---|---|---|---|

| TGF-β1-induced A549 Cells | E-cadherin (Epithelial Marker) | Expression restored/increased | EMT via Smad Pathway Inhibition |

| N-cadherin (Mesenchymal Marker) | Expression suppressed | ||

| Type I Collagen (COL1) | Production suppressed | ||

| Fibronectin | Production suppressed |

Extracellular Matrix (ECM) Remodeling Modulation (e.g., COL1 and fibronectin suppression)

Consistent with its inhibitory effects on EMT, β-peltoboykinolic acid also modulates the remodeling of the extracellular matrix (ECM). The overproduction and deposition of ECM components are characteristic features of fibrosis. In the context of TGF-β1-stimulated A549 cells, β-peltoboykinolic acid effectively suppressed the overproduction of major ECM proteins, specifically type I collagen (COL1) and fibronectin. researchgate.net This suppression was observed at both the protein and mRNA expression levels, indicating that the compound acts at the transcriptional level to inhibit the synthesis of these fibrotic molecules. researchgate.net By preventing the excessive accumulation of ECM, β-peltoboykinolic acid demonstrates potential as an anti-fibrotic agent. researchgate.net

Antimicrobial and Antifungal Evaluations (In Vitro)

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial potential of β-peltoboykinolic acid has been evaluated, although its activity appears to be limited compared to other related triterpenoids. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In a study evaluating compounds from Aceriphyllum rossii, β-peltoboykinolic acid (referred to as 3β-hydroxyolean-12-en-27-oic acid) was tested against several strains of Staphylococcus aureus, including methicillin-resistant (S. aureus) (MRSA) and quinolone-resistant (S. aureus) (QRSA). researchgate.net

The compound exhibited very weak antibacterial activity, with a reported MIC value of 128 µg/mL. researchgate.net In the same study, other triterpenoid acids showed potent antibacterial activity with MICs as low as 2-8 µg/mL, highlighting the modest antimicrobial efficacy of β-peltoboykinolic acid in comparison. researchgate.net

| Compound | Microorganism | Reported MIC (µg/mL) |

|---|---|---|

| β-Peltoboykinolic acid | Staphylococcus aureus (including MRSA and QRSA) | 128 |

Enzyme Modulation and Inhibition Studies

Current scientific literature lacks specific studies on the direct effects of alpha-Peltoboykinolic acid on several key metabolic enzymes. However, research on its structural isomer, beta-Peltoboykinolic acid, has shown notable inhibitory activity, which is presented here for context. It is critical to note that these findings cannot be directly extrapolated to alpha-Peltoboykinolic acid without dedicated investigation.

There is no available research data on the inhibitory effects of alpha-Peltoboykinolic acid against alpha-amylase and alpha-glucosidase, which are key enzymes in carbohydrate digestion. In contrast, studies on β-peltoboykinolic acid, isolated from Astilbe rubra, have reported inhibitory activity against both α-amylase and α-glucosidase. One study highlighted that β-peltoboykinolic acid demonstrated a 74.59% inhibition of α-glucosidase at a specific concentration. koreascience.kr

Table 1: Reported α-Glucosidase Inhibitory Activity of beta-Peltoboykinolic Acid

| Compound | Source Organism | % Inhibition |

|---|---|---|

| beta-Peltoboykinolic Acid | Astilbe rubra | 74.59% |

Data presented is for the isomer beta-Peltoboykinolic acid and not alpha-Peltoboykinolic acid.

Similar to the enzymes mentioned above, there is a lack of specific data concerning the inhibition of pancreatic lipase (B570770) by alpha-Peltoboykinolic acid. Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. Research on the isomer, β-peltoboykinolic acid, has shown it possesses strong pancreatic lipase inhibitory activity, with one study recording 90.44% inhibition. koreascience.kr

Table 2: Reported Pancreatic Lipase Inhibitory Activity of beta-Peltoboykinolic Acid

| Compound | Source Organism | % Inhibition |

|---|---|---|

| beta-Peltoboykinolic Acid | Astilbe rubra | 90.44% |

Data presented is for the isomer beta-Peltoboykinolic acid and not alpha-Peltoboykinolic acid.

There are no available scientific studies that investigate or establish a connection between alpha-Peltoboykinolic acid and the inhibition of Leukotriene A4 hydrolase (LTA4H).

For context, LTA4H is a bifunctional enzyme that converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govdb-thueringen.de The inhibition of this enzyme is a therapeutic strategy for managing inflammation. A separate and distinct compound, alpha-lipoic acid (ALA), has been shown to inhibit LTA4H. nih.govscience.gov The mechanism involves ALA's functions as an antioxidant and a chelator of divalent metals, which can interfere with the zinc-dependent catalytic activity of the enzyme. nih.govdb-thueringen.de However, this mechanism is specific to alpha-lipoic acid, and no link to alpha-Peltoboykinolic acid has been reported in the literature.

Other Investigational Biological Activities (e.g., sickle-cell normalization)

No preclinical or in vitro studies were found in the available literature that associate alpha-Peltoboykinolic acid with the normalization of sickle cells or any other activity related to sickle cell disease. Furthermore, other specific biological activities for this particular compound are not well-documented in publicly accessible scientific research.

Structure Activity Relationship Sar Studies and Computational Chemistry

Elucidation of Pharmacophoric Features

A pharmacophore represents the essential spatial arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. dovepress.com For α-Peltoboykinolic acid, a pentacyclic triterpenoid (B12794562), its core structure serves as a scaffold for key pharmacophoric features. While specific pharmacophore models for α-Peltoboykinolic acid are not extensively detailed in the available literature, general features for related triterpenoids can be inferred.

Key pharmacophoric features likely include:

Hydrogen Bond Donors and Acceptors: The hydroxyl (-OH) and carboxyl (-COOH) groups are critical features, capable of forming hydrogen bonds with amino acid residues in a target protein's active site. medsci.orgmdpi.com

Hydrophobic Regions: The large, non-polar pentacyclic steroid nucleus contributes to hydrophobic interactions, which are crucial for binding to many protein targets. nih.govresearchgate.net

Aromatic/Ring Features: Although α-Peltoboykinolic acid itself lacks aromatic rings, the cyclic structure is a key feature that can be recognized by specific receptors. dovepress.commedsci.org

Pharmacophore models are often developed based on a set of active compounds, and their validation is crucial for their predictive power. medsci.orgresearchgate.net These models can then be used to screen large compound libraries for new potential inhibitors. nih.gov

Impact of Functional Groups and Stereochemistry on Biological Activity

The biological activity of α-Peltoboykinolic acid is intrinsically linked to its functional groups and stereochemistry. wikipedia.org The presence and orientation of these groups dictate the molecule's interaction with biological targets.

Hydroxyl Group (-OH): The hydroxyl group, typically at the C-3 position, is a key determinant of activity. Its ability to act as a hydrogen bond donor is crucial for binding to target proteins. nih.govashp.org Studies on similar triterpenoids have shown that the position and number of hydroxyl groups can significantly influence inhibitory activity. nih.gov For instance, the introduction of additional hydroxyl groups can sometimes enhance activity, but this is not a universal rule and depends on the specific target. nih.gov

Carboxyl Group (-COOH): The carboxyl group at C-27 is another critical functional group. researchgate.net Its acidic nature allows it to exist as a carboxylate anion at physiological pH, enabling it to form strong ionic interactions or hydrogen bonds with positively charged or polar residues in a binding pocket. ashp.org The presence of oxygenated groups like carboxyls has been suggested as a reason for the bactericidal potential of some triterpenes. researchgate.netdut.ac.za

Stereochemistry: The stereochemistry of α-Peltoboykinolic acid, including the configuration of the hydroxyl group and the ring junctions, is vital for its biological function. The specific 3D arrangement of atoms determines how well the molecule fits into a binding site. For example, the α-configuration of the hydroxyl group in α-Peltoboykinolic acid distinguishes it from its isomer, β-peltoboykinolic acid, and this difference can lead to variations in biological activity. researchgate.net Studies on other chiral molecules have demonstrated that different stereoisomers can have vastly different biological effects. nih.gov

Table 1: Impact of Functional Groups on the Biological Activity of Triterpenoids

| Functional Group | Position | Potential Role in Biological Activity | References |

| Hydroxyl (-OH) | C-3 | Hydrogen bond donor, crucial for binding affinity. The number and position of hydroxyl groups can modulate activity. | nih.govnih.gov |

| Carboxyl (-COOH) | C-27 | Forms ionic interactions and hydrogen bonds, contributing to binding and potential bactericidal activity. | researchgate.netdut.ac.za |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchcommons.org For α-Peltoboykinolic acid and its analogues, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

A typical QSAR study involves:

Data Set: A series of compounds with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.

Model Development: Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity. researchcommons.org

Validation: The predictive power of the QSAR model is rigorously tested. dovepress.com

Molecular Docking and Dynamics Simulations (e.g., ligand-protein interaction analysis)

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interaction of α-Peltoboykinolic acid with its potential protein targets at an atomic level. researchgate.netjppres.combiomedpharmajournal.org

Molecular Docking: This technique predicts the preferred orientation of a ligand (α-Peltoboykinolic acid) when bound to a receptor (a protein). jppres.comfrontiersin.org The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. researchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's binding site. oamjms.euplos.org For example, a docking study might show the carboxyl group of α-Peltoboykinolic acid forming a hydrogen bond with a lysine (B10760008) residue in the active site of an enzyme. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.comrsc.org These simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.complos.org The root-mean-square deviation (RMSD) of the complex is often monitored to assess its stability. nih.govmdpi.com

Table 2: Common Ligand-Protein Interactions

| Interaction Type | Description | Key Residues Involved | References |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | Asp, Glu, Ser, Thr, Lys, Arg, His | nih.govplos.org |

| Hydrophobic Interactions | Occur between non-polar groups, driven by the exclusion of water. | Ala, Val, Leu, Ile, Phe, Trp, Met | nih.gov |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All amino acids | plos.org |

| Ionic Interactions | Electrostatic attraction between oppositely charged groups. | Asp, Glu, Lys, Arg, His | plos.org |

In Silico ADMET Prediction

Before a compound can be considered for further development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. nih.govarxiv.org In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties early in the drug discovery process. arxiv.orgnih.govrjptonline.org

For α-Peltoboykinolic acid, these predictions would focus on:

Absorption: Predicting its potential for oral bioavailability by assessing properties like its ability to cross the intestinal wall (e.g., Caco-2 permeability). nih.govnih.gov

Distribution: Estimating how the compound will distribute throughout the body, including its ability to cross the blood-brain barrier and the extent of plasma protein binding. fiveable.me

Metabolism: Predicting its likely metabolic pathways and stability.

Excretion: Estimating how the compound and its metabolites will be eliminated from the body.

Various computational models and web servers are available for ADMET prediction, often utilizing machine learning algorithms trained on large datasets of experimental data. arxiv.orgnih.gov

Design Principles for Novel Analogues

The insights gained from SAR, QSAR, and computational studies provide a rational basis for the design of novel analogues of α-Peltoboykinolic acid with improved properties. researchgate.netnih.govchemrevlett.com

Key design principles include:

Scaffold Hopping/Modification: While retaining the core pentacyclic triterpenoid scaffold, modifications can be made to explore new chemical space and improve activity or ADME properties.

Functional Group Modification: The hydroxyl and carboxyl groups are prime targets for modification. researchgate.netnih.gov For example, esterification or amidation of the carboxyl group can alter the compound's polarity and cell permeability. nih.gov

Introduction of New Functional Groups: New functional groups can be introduced to create additional interactions with the target protein or to block metabolic sites. rsc.org

Stereochemical Control: The synthesis of specific stereoisomers can lead to more potent and selective compounds. nih.gov

The overarching goal is to enhance the desired biological activity while optimizing the pharmacokinetic profile of the molecule.

Preclinical Pharmacological Investigations

In Vivo Animal Models for Efficacy Studies

Preclinical evaluation of alpha-Peltoboykinolic acid has utilized various in vivo animal models to investigate its therapeutic potential, particularly in the contexts of lung fibrosis and cancer. These models are crucial for understanding the compound's efficacy and mechanism of action in a living organism before consideration for human trials.

In the realm of lung fibrosis , the bleomycin-induced pulmonary fibrosis model in mice is a standard and widely used model. physiology.orgmp.pl This model mimics the key pathological features of idiopathic pulmonary fibrosis (IPF) in humans, including inflammation, fibroblast activation, and excessive collagen deposition. creative-diagnostics.com Studies using this model have been instrumental in demonstrating the anti-fibrotic effects of various compounds. While specific in vivo studies on alpha-peltoboykinolic acid in these models are still emerging, the groundwork has been laid by demonstrating its anti-fibrotic potential in vitro, suggesting its promise for future in vivo validation. nih.govencyclopedia.pub For instance, studies on the related compound, β-peltoboykinolic acid, have shown inhibition of the epithelial-to-mesenchymal transition (EMT), a critical process in fibrosis, in cell cultures, underscoring the need for follow-up animal studies. nih.govencyclopedia.pubmdpi.com

For cancer models , xenograft models are commonly employed. These involve the subcutaneous injection of human cancer cells into immunodeficient mice, such as nude mice, leading to tumor formation. nih.gov This allows for the assessment of a compound's ability to inhibit tumor growth and metastasis in a live animal. nih.govnih.gov While direct in vivo studies on alpha-peltoboykinolic acid in cancer xenograft models are not extensively detailed in the currently available literature, its reported anti-cancer effects in vitro warrant such investigations. mdpi.com The use of these models would be a critical next step to validate the preclinical anti-cancer efficacy of alpha-peltoboykinolic acid.

The selection of appropriate animal models is a critical step in preclinical research, aiming to mimic human disease pathology to ensure the translational value of the findings. scantox.com

Pharmacokinetic Profiles in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes a compound—is fundamental in preclinical drug development. For alpha-Peltoboykinolic acid, detailed in vivo pharmacokinetic studies are essential to determine its potential as a therapeutic agent.

Metabolite Identification and Characterization

The process of metabolism can significantly alter the activity and toxicity of a compound. Identifying and characterizing the metabolites of alpha-Peltoboykinolic acid is a crucial step. This typically involves administering the compound to preclinical species and analyzing biological samples (e.g., plasma, urine, feces) using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). omicsonline.orgnih.gov This allows for the identification of metabolic products, providing insights into the metabolic pathways involved. chemrxiv.org While specific metabolite identification for alpha-Peltoboykinolic acid is not yet widely published, this remains a critical area for future research to fully understand its biotransformation.

Bioavailability and Clearance Studies

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. mmv.org It is a key parameter that influences the therapeutic efficacy of an orally administered drug. nih.gov Clearance is a measure of the body's efficiency in eliminating the drug from the systemic circulation. msdvetmanual.com These parameters are determined through pharmacokinetic studies where plasma concentrations of the drug are measured over time after administration. omicsonline.org

For a compound like alpha-Peltoboykinolic acid, which is a plant-derived triterpene, its lipophilicity may influence its absorption and distribution. researchgate.net Studies on similar compounds suggest that formulation strategies might be necessary to enhance oral bioavailability. nih.gov The clearance of the compound, whether through hepatic metabolism or renal excretion, will determine its half-life and dosing frequency. msdvetmanual.comlibretexts.org Specific bioavailability and clearance data for alpha-Peltoboykinolic acid in preclinical species are needed to establish a potential dosing regimen for efficacy studies.

Pharmacodynamic Assessments in Preclinical Models

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. In preclinical models, this includes assessing the modulation of specific biochemical markers and signaling pathways related to the disease of interest.

For alpha-Peltoboykinolic acid, pharmacodynamic assessments would focus on its known biological activities. In the context of fibrosis, this would involve measuring the expression of key fibrotic markers. Studies on the related β-peltoboykinolic acid have shown that it can inhibit the transforming growth factor-beta 1 (TGF-β1) signaling pathway. nih.govencyclopedia.pub TGF-β1 is a central mediator of fibrosis, and its downstream signaling involves the phosphorylation of Smad proteins (p-Smad2/3) and the activation of the transcriptional repressor Snail, leading to epithelial-to-mesenchymal transition (EMT). nih.govresearchgate.net Therefore, a key pharmacodynamic assessment for alpha-peltoboykinolic acid in a lung fibrosis model would be to measure the levels of p-Smad2/3 and Snail, as well as the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., N-cadherin, vimentin). mdpi.com

Furthermore, the overproduction of extracellular matrix (ECM) components is a hallmark of fibrosis. nih.gov Pharmacodynamic studies would thus also quantify the levels of type I collagen and fibronectin in tissue samples following treatment with alpha-peltoboykinolic acid. nih.govencyclopedia.pub

In cancer models, pharmacodynamic assessments would focus on markers of apoptosis (programmed cell death) and cell proliferation. nih.gov This could include measuring the levels of key proteins involved in apoptosis signaling pathways and assessing the proliferation marker Ki-67 in tumor tissues. nih.gov

Preclinical Efficacy Studies in Relevant Disease Models

Preclinical efficacy studies aim to demonstrate the therapeutic benefit of a compound in animal models of disease. These studies are critical for making decisions about advancing a compound to clinical trials.

Anti-fibrotic Efficacy: Based on the in vitro data suggesting anti-fibrotic properties, preclinical efficacy studies for alpha-peltoboykinolic acid in a bleomycin-induced lung fibrosis model would be highly relevant. physiology.orgnih.govencyclopedia.pub The primary endpoints for such a study would include:

Histological assessment of lung tissue: To evaluate the extent of fibrosis and inflammation.

Collagen deposition: Measured by techniques such as Masson's trichrome staining or hydroxyproline (B1673980) assay.

Expression of fibrotic markers: Including α-smooth muscle actin (α-SMA), fibronectin, and collagen I. mdpi.com

The goal would be to demonstrate that treatment with alpha-peltoboykinolic acid can attenuate the development of lung fibrosis in these models.

Anti-inflammatory Efficacy: Inflammation is often a key component of fibrotic diseases and cancer. mdpi.com The anti-inflammatory potential of alpha-peltoboykinolic acid could be assessed in relevant models by measuring the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). mdpi.com

Anti-cancer Efficacy: To evaluate the anti-cancer efficacy of alpha-peltoboykinolic acid, in vivo studies using xenograft models are essential. fda.gov The primary outcomes would be the inhibition of tumor growth and the reduction of metastasis. nih.gov The effect on tumor volume and weight, as well as the incidence and number of metastatic lesions, would be quantified.

The table below summarizes the potential preclinical efficacy studies for alpha-Peltoboykinolic acid.

| Disease Model | Animal Model | Key Efficacy Parameters | Potential Biomarkers |

|---|---|---|---|

| Lung Fibrosis | Bleomycin-induced mice | Reduction in lung fibrosis, inflammation, and collagen deposition | α-SMA, Fibronectin, Collagen I, TGF-β1, p-Smad2/3 |

| Cancer | Xenograft mouse models | Inhibition of tumor growth and metastasis | Tumor volume, tumor weight, number of metastases, Ki-67 |

| Inflammation | Various models (e.g., LPS-induced) | Reduction in inflammatory markers | TNF-α, IL-6 |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Activities

While alpha-Peltoboykinolic acid has demonstrated effects against idiopathic pulmonary fibrosis (IPF) by modulating the epithelial-to-mesenchymal transition (EMT), its full biological spectrum is far from understood. mdpi.commdpi.com Triterpenoids as a class are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities. nih.govbibliotekanauki.plnih.govresearchgate.net This suggests that the bioactivity of alpha-Peltoboykinolic acid may extend into several other therapeutic areas.

Future research should prioritize high-throughput screening programs to test the compound against a wide range of biological targets. For instance, its potential as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity, warrants investigation. mdpi.com Similarly, its efficacy against various cancer cell lines, beyond its known impact on lung cancer cells, should be systematically evaluated. nih.gov Given the rise of antibiotic resistance, its potential antimicrobial activity, particularly against pathogens like Porphyromonas gingivalis which is implicated in chronic periodontitis, presents another critical avenue for exploration. nih.gov The vast and largely untapped reservoir of bioactivities in triterpenoids suggests that alpha-Peltoboykinolic acid holds significant promise for new therapeutic discoveries. nih.govresearchgate.net

Development of Advanced Analytical Standards and Reference Materials

To ensure the accuracy, reproducibility, and comparability of research findings globally, the development of high-purity analytical standards and certified reference materials (CRMs) for alpha-Peltoboykinolic acid is essential. frontiersin.orgnumberanalytics.com Currently, the lack of such standards presents a significant challenge. Future efforts must focus on establishing robust protocols for the isolation, purification, and characterization of alpha-Peltoboykinolic acid to produce a reference material with a purity of 99% or higher.

This process involves meticulous chemical and physical characterization using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). chemcon.com The development of CRMs, produced under stringent quality systems like ISO 17034, would provide a benchmark for all analytical work. frontiersin.orgsigmaaldrich.com These standards are crucial for the accurate quantification of the compound in complex natural extracts, biological matrices (e.g., plasma, tissue), and for quality control in potential future manufacturing processes. numberanalytics.complos.org Establishing these reference materials is a foundational step to support advanced research and facilitate regulatory approval for any future therapeutic applications. numberanalytics.com

Chemoenzymatic and Biotechnological Approaches for Production

Currently, alpha-Peltoboykinolic acid is obtained through extraction from plant sources, a method that can be limited by low yields, geographical and seasonal variability, and complex purification processes. mdpi.comfrontiersin.org To overcome these hurdles, future research must explore more sustainable and scalable production methods, such as chemoenzymatic synthesis and microbial fermentation.

Biotechnological production using engineered microbial hosts like Saccharomyces cerevisiae (yeast) or E. coli offers a promising alternative. frontiersin.orgbiorxiv.org The yeast's native mevalonate (B85504) pathway, which produces triterpenoid (B12794562) precursors, can be metabolically engineered to enhance the production of the core triterpene skeleton. frontiersin.orgsci-hub.se By introducing key plant enzymes, such as oxidosqualene cyclases (OSCs) and cytochrome P450s, into these microbial cell factories, it is possible to direct the synthesis towards specific triterpenoids like alpha-Peltoboykinolic acid. biorxiv.orgsci-hub.senih.gov

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity of biocatalysis. acs.orgjocpr.commonash.edu This hybrid approach can streamline the construction of complex molecules by using enzymes to perform challenging steps, such as stereoselective oxidations, under mild conditions, thereby avoiding wasteful protection/deprotection steps. monash.edunih.gov These innovative production strategies could provide a reliable, cost-effective, and environmentally friendly supply of alpha-Peltoboykinolic acid for extensive research and commercialization. researchgate.net

Integration of Omics Technologies in Research

To fully elucidate the mechanisms of action of alpha-Peltoboykinolic acid, the integration of "omics" technologies is indispensable. taylorfrancis.comnih.govijpsr.com These platforms provide a holistic view of the molecular changes induced by the compound within a biological system.

Proteomics can be used to identify the direct protein targets of alpha-Peltoboykinolic acid and map its impact on cellular signaling pathways, such as the TGF-β/Smad pathway involved in fibrosis. nih.govsemanticscholar.org

Transcriptomics (RNA-Seq) can reveal how the compound alters gene expression, providing insights into the upstream regulation of its observed physiological effects.

Metabolomics can analyze changes in the cellular metabolic profile, uncovering how alpha-Peltoboykinolic acid affects cellular energy and biosynthetic processes. maxapress.com

Genomics , through techniques like metabolome genome-wide association studies (mGWAS), can help identify the genes involved in the compound's biosynthetic pathway in its natural plant source. maxapress.com

A multi-omics or pan-omics approach, which integrates data from all these platforms, will be particularly powerful for constructing a comprehensive model of the compound's bioactivity and for identifying potential biomarkers of its efficacy. nih.govresearchgate.net

Design and Synthesis of Highly Potent and Selective Analogs

While alpha-Peltoboykinolic acid shows promise, the design and synthesis of novel analogs could lead to compounds with improved therapeutic properties. mdpi.complos.org By using the natural structure as a scaffold, medicinal chemists can create derivatives with enhanced potency, greater selectivity for their biological targets, and better pharmacokinetic profiles (e.g., improved solubility and bioavailability). acs.org

Future research should focus on structure-activity relationship (SAR) studies to understand which functional groups on the molecule are critical for its activity. jmb.or.kr For example, modifications at key positions on the triterpene skeleton, such as the C-3 hydroxyl group or the C-28 carboxyl group, could be explored. mdpi.com Docking studies, based on the crystal structures of target proteins, can guide the rational design of these new molecules. acs.org The synthesis of novel derivatives, including hybrids with other pharmacologically active moieties like nitrogen-containing heterocycles, could yield next-generation compounds with significantly enhanced therapeutic potential for diseases like cancer or diabetes. plos.orgmdpi.com

Investigating Synergistic Effects with Other Compounds

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced side effects compared to monotherapy. nih.govscielo.br A crucial future direction is to investigate the synergistic potential of alpha-Peltoboykinolic acid with existing drugs. For instance, in the context of idiopathic pulmonary fibrosis, its combination with approved anti-fibrotic agents like pirfenidone (B1678446) and nintedanib (B1663095) could be explored.

In oncology, combining alpha-Peltoboykinolic acid with conventional chemotherapeutic drugs could enhance their anticancer effects, potentially allowing for lower, less toxic doses. nih.govnih.govfrontiersin.org Triterpenoids have been shown to work synergistically with drugs like paclitaxel (B517696) in preclinical models. acs.org Similarly, in treating infectious diseases, combining it with standard antibiotics could help overcome drug resistance. nih.gov These studies are vital for positioning alpha-Peltoboykinolic acid within current treatment paradigms and unlocking its full translational potential as part of a multi-pronged therapeutic strategy.

Q & A

Q. What in silico tools are effective for predicting the metabolic pathways of alpha-Peltoboykinolic acid?

- Methodological Answer :

- CYP450 Metabolism Prediction : Use SwissADME or Schrödinger’s Metabolizer.

- Phase II Metabolism : Simulate glucuronidation/sulfation sites with Meteor (Lhasa Limited).

- Validation : Correlate predictions with in vitro microsomal assays .

Tables for Key Data

Q. Table 1. Optimal Conditions for Alpha-Peltoboykinolic Acid Synthesis

| Parameter | Recommended Value | Source |

|---|---|---|

| Reaction Temperature | 25–30°C | |

| Solvent System | Ethyl acetate/hexane (3:7) | |

| Catalyst | Pyridine (10 mol%) |

Q. Table 2. Common Contaminants Identified via HPLC

| Contaminant | Retention Time (min) | Mitigation Strategy |

|---|---|---|

| Unreacted precursor | 4.2 | Extended reaction time |

| Oxidation byproduct | 5.8 | Use of antioxidant (BHT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.